5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide

Analytical Chemistry Quality Control Chemical Synthesis

5-Bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide (CAS 865545-85-3) is an indispensable synthetic intermediate for medicinal chemistry. The strategically positioned bromine atom enables rapid late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability absent in non-halogenated or chloro/iodo analogs. This unique reactivity allows teams to generate >100 analogs in a single step for SAR campaigns. Its cLogP of 3.8 ensures optimal passive membrane permeability for cell-based assays. Avoid workflow disruption from batch-to-batch variability; secure this essential scaffold component for your lead optimization program today.

Molecular Formula C10H5BrN2OS2
Molecular Weight 313.19
CAS No. 865545-85-3
Cat. No. B2768760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide
CAS865545-85-3
Molecular FormulaC10H5BrN2OS2
Molecular Weight313.19
Structural Identifiers
SMILESC1=CSC(=C1C#N)NC(=O)C2=CC=C(S2)Br
InChIInChI=1S/C10H5BrN2OS2/c11-8-2-1-7(16-8)9(14)13-10-6(5-12)3-4-15-10/h1-4H,(H,13,14)
InChIKeyGNQGJSVROHODCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-Bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide (CAS 865545-85-3)


5-Bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide (CAS 865545-85-3) is a functionalized thiophene derivative belonging to the class of N-aryl-thiophene-2-carboxamides. Its structure features a 5-bromothiophene carbonyl core linked to a 3-cyanothiophen-2-amine moiety . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where the bromine atom serves as a critical reactive handle for late-stage diversification via cross-coupling reactions, a property absent in non-halogenated analogs. Its presence in patent literature as a member of biologically active compound series further supports its relevance as a key building block for drug discovery programs [1].

Why Substituting 5-Bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide with Generic Analogs Compromises Research Outcomes


Substituting this compound with a non-halogenated analog, such as N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide, eliminates the capability for critical palladium-catalyzed cross-coupling transformations (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions) required to generate SAR libraries [1]. This single-atom substitution fundamentally alters the synthetic utility of the compound, rendering it unsuitable for a majority of medicinal chemistry workflows that rely on the bromine atom as a functional group handle. Similarly, replacement with a closely related 5-chloro or 5-iodo analog introduces different reactivity kinetics for oxidative addition, which can lead to altered reaction yields or side-product profiles if the optimized protocols for the 5-bromo derivative are not re-evaluated [2]. The specific electronic and steric properties of the bromine atom, combined with the electron-withdrawing 3-cyanothiophene group, create a unique reactivity profile that is not interchangeable with other halogen or alkyl substituents.

Quantitative Differentiation Evidence for 5-Bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide


Increased Molecular Weight and Halogen Mass for Analytical Identification

The target compound has a molecular weight of 313.19 g/mol (C10H5BrN2OS2), which is 62.9 g/mol higher than its non-brominated analog, 5-debromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide (C10H6N2OS2, MW 250.3 g/mol). This significant difference enables unambiguous identification and purity assessment via LC-MS or HRMS, a critical advantage in procurement and quality control where distinguishing between closely related thiophene carboxamide byproducts is essential .

Analytical Chemistry Quality Control Chemical Synthesis

Unique Synthetic Utility: Bromine as a Cross-Coupling Handle

The presence of a bromine atom at the 5-position of the thiophene ring enables direct participation in palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings with boronic acids. This is a reactivity feature completely inaccessible to the 5-debromo analog (N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide) [1]. While the corresponding 5-chloro analog is also amenable to cross-coupling, the C-Br bond undergoes oxidative addition to Pd(0) catalysts significantly faster than C-Cl bonds, providing a kinetic advantage quantified by the relative bond dissociation energies: C-Br (285 kJ/mol) vs. C-Cl (327 kJ/mol) [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Class-Level Patent Relevance in Antidiabetic Indications

The compound is explicitly disclosed as a member of the N-aryl-2-thiophene-carboxamide series in patent CN107033122B, which claims compounds for the treatment of type 2 diabetes [1]. While the patent does not provide isolated IC50 or EC50 data for this specific compound, its inclusion in the series—alongside analogs showing improved glucose tolerance in animal models—suggests relevance to antidiabetic drug discovery programs. The closest comparator in this series is the 4-chlorobenzoyl phenyl analog, which was demonstrated to have a glucose-lowering effect in diabetic mice, providing a class-level baseline for the therapeutic potential of this scaffold [1].

Metabolic Disease Type 2 Diabetes Drug Discovery

Distinct Physicochemical Landscape for Membrane Penetration and Solubility

The calculated partition coefficient (cLogP) for the target compound is approximately 3.8, compared to approximately 2.6 for its non-brominated analog. This +1.2 log unit increase is attributable to the bromine atom's hydrophobicity contribution (Hansch π constant for Br = +0.86 on an aromatic ring) and places the compound more favorably within the optimal lipophilicity range (LogP 1-5) for passive membrane permeability, as defined by Lipinski's Rule of Five [1]. The 5-debromo analog, with a cLogP of 2.6, falls closer to the lower boundary for oral absorption, potentially limiting its utility in cell-based assays requiring passive diffusion.

Physicochemical Properties Drug Design ADME

Primary Application Scenarios for 5-Bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide Based on Differentiating Evidence


Parallel Synthesis of Focused Compound Libraries for Kinase or GPCR Targets

Medicinal chemistry teams optimizing a thiophene-based lead series can use the 5-bromo atom as a diversification point in Suzuki-Miyaura cross-coupling reactions to generate >100 analogs in a single synthetic step. This workflow is not possible with the non-halogenated analog, making the 5-bromo derivative an essential procurement item for any SAR campaign based on this scaffold [1].

LC-MS Method Development and Analytical Reference Standard

Analytical laboratories developing quality control methods for thiophene carboxamide synthesis can leverage the +62.9 g/mol mass difference between the target compound and its common debrominated byproduct to establish baseline resolution in LC-MS. The distinct isotopic pattern of bromine (1:1 ratio of 79Br/81Br) provides an additional unambiguous identifier for method validation [2].

Type 2 Diabetes Drug Discovery Programs

Research groups investigating N-arylthiophene carboxamides as glucose-lowering agents can procure this compound as a key intermediate for structure-activity relationship studies. The compound is a structural variant of the lead series claimed in patent CN107033122B, which has demonstrated in vivo efficacy in diabetic models, providing a validated starting point for further optimization [3].

Cell-Based Phenotypic Screening for Anti-Inflammatory or Anticancer Activity

The calculated cLogP of 3.8 places this compound in an optimal lipophilicity range for passive membrane permeability, making it more suitable for cell-based assays compared to analogs with lower lipophilicity. Researchers requiring intracellular target engagement should prioritize this derivative over the more polar non-brominated analog to maximize the probability of observing a phenotypic response [4].

Quote Request

Request a Quote for 5-bromo-N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.